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Cat. No.: B15613597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Hematopoietic Progenitor

Kinase 1 (HPK1) inhibitor, NDI-101150, as a monotherapy and in combination with the anti-PD-

1 antibody pembrolizumab. The content herein is based on publicly available preclinical and

clinical data, designed to offer an objective overview for researchers, scientists, and drug

development professionals.

Introduction
NDI-101150 is an orally administered, highly selective small molecule inhibitor of HPK1, a key

negative regulator of immune cell activation.[1][2] By inhibiting HPK1, NDI-101150 aims to

reactivate the anti-tumor functions of T-cells, B-cells, and dendritic cells, thereby promoting a

robust immune response against cancer.[3][4][5] This guide will delve into the efficacy of NDI-
101150 as a standalone treatment and explore the synergistic potential when combined with an

immune checkpoint inhibitor.

Mechanism of Action: The HPK1 Signaling Pathway
HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor

(TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP76, leading to the

downstream suppression of T-cell activation and effector functions. NDI-101150 directly inhibits

the kinase activity of HPK1, thereby preventing the phosphorylation of SLP76 and unleashing

the full potential of the anti-tumor immune response.
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HPK1 signaling pathway and NDI-101150 mechanism of action.

Clinical Efficacy: NDI-101150 Monotherapy
The efficacy of NDI-101150 as a monotherapy has been evaluated in a Phase 1/2, multicenter,

open-label clinical trial (NCT05128487) in patients with advanced solid tumors. The most

significant clinical activity has been observed in patients with renal cell carcinoma (RCC).[1][6]

Efficacy in Renal Cell Carcinoma (RCC)
The following table summarizes the efficacy data for NDI-101150 monotherapy in response-

evaluable RCC patients from the NCT05128487 trial.[6][7]
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Efficacy Endpoint
NDI-101150 Monotherapy (RCC Patients,
n=17)

Objective Response Rate (ORR) 18% (3/17)[6][7]

   Complete Response (CR) 1[7]

   Partial Response (PR) 2[7]

Clinical Benefit Rate (CBR) (CR + PR + SD ≥6

months)
29% (5/17)[6][7]

Disease Control Rate (DCR) (CR + PR + SD) 65% (11/17)[6][7]

NDI-101150 in Combination with Pembrolizumab
The NCT05128487 trial is also evaluating NDI-101150 in combination with the anti-PD-1

antibody, pembrolizumab.[8] Preclinical studies have suggested a synergistic effect between

HPK1 inhibition and PD-1 blockade.[9]

Preclinical Rationale for Combination Therapy
Preclinical data has demonstrated that the combination of NDI-101150 and an anti-PD-1

antibody leads to enhanced anti-tumor activity compared to either agent alone.[9] In vivo

studies in the murine CT-26 syngeneic tumor model showed that the combination therapy

resulted in complete tumor regressions in a significant number of mice.[9] Furthermore, these

mice exhibited a durable immune memory response, rejecting tumor re-challenge without

further treatment.[9]

Clinical Safety of Combination Therapy
As of the latest data cut-off, the safety profile of NDI-101150 in combination with

pembrolizumab appears comparable to that of NDI-101150 monotherapy.[8] The most common

treatment-related adverse events (TRAEs) for both monotherapy and combination therapy

include nausea, vomiting, diarrhea, and fatigue.[3][8]
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Safety Endpoint
NDI-101150 Monotherapy
(N=39)

NDI-101150 +
Pembrolizumab (N=7)

Any Grade TRAEs 76.9% (30/39)[3]
Profile recapitulates

monotherapy

Grade ≥3 TRAEs 12.8% (5/39)[3]
Data not shown, but profile is

similar

Most Common TRAEs
Nausea, vomiting, diarrhea,

fatigue[3]

Nausea, vomiting, diarrhea,

fatigue

Note: Detailed efficacy data for the combination therapy arm of the NCT05128487 trial have not

yet been fully presented.

Experimental Protocols
Phase 1/2 Clinical Trial (NCT05128487)
The following diagram illustrates the workflow of the ongoing Phase 1/2 clinical trial of NDI-
101150.
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Workflow of the NCT05128487 Phase 1/2 Clinical Trial.

Study Design: A multicenter, open-label, Phase 1/2 study consisting of a dose-escalation phase

and a dose-expansion phase.[3]

Patient Population: Adult patients with advanced solid tumors who have relapsed or are

refractory to standard therapies.[3] Expansion cohorts are enrolling patients with specific tumor

types, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and

gastric/gastroesophageal (G/GEJ) cancer.[3][10]

Treatment Arms:

Monotherapy: NDI-101150 administered orally once daily in 28-day cycles.[3][10]
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Combination Therapy: NDI-101150 administered orally once daily in combination with

pembrolizumab (200 mg) administered intravenously every 3 weeks.[3]

Key Assessments:

Safety: Monitored through the evaluation of adverse events.

Efficacy: Assessed based on objective response rate (ORR), clinical benefit rate (CBR), and

disease control rate (DCR) according to RECIST v1.1.

Pharmacodynamics: Changes in the tumor immune microenvironment are assessed via

tumor biopsies using techniques such as a custom 12-plex immunofluorescence assay.[3][8]

This assay measures the infiltration of activated CD8+ T-cells and dendritic cells.[3][8]

Preclinical In Vivo Efficacy Studies
Animal Models: Murine syngeneic tumor models, such as CT-26 (colon carcinoma) and EMT-6

(mammary carcinoma), are utilized.[9][11] These models have an intact immune system, which

is essential for evaluating immunotherapies.

Experimental Workflow:

Tumor cells are implanted into immunocompetent mice.

Once tumors reach a specified size, mice are randomized into treatment groups: vehicle

control, NDI-101150 monotherapy, anti-PD-1 monotherapy, and NDI-101150 in combination

with anti-PD-1.

NDI-101150 is administered orally, typically once daily.[11]

Tumor growth is monitored and measured regularly.

At the end of the study, tumors and immune organs may be harvested for further analysis,

such as immunophenotyping of tumor-infiltrating lymphocytes.

Conclusion
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NDI-101150 has demonstrated promising clinical activity as a monotherapy in patients with

advanced solid tumors, particularly in renal cell carcinoma.[6] The preclinical rationale for

combining NDI-101150 with a checkpoint inhibitor like pembrolizumab is strong, with evidence

of synergistic anti-tumor effects and the induction of immune memory.[9] The initial clinical data

for the combination therapy suggest a manageable safety profile that is consistent with the

monotherapy. As more detailed efficacy data from the combination cohorts of the

NCT05128487 trial become available, a more complete picture of the therapeutic potential of

NDI-101150 in combination with immune checkpoint blockade will emerge. The ongoing

research supports the continued development of NDI-101150 as a novel immuno-oncology

agent.
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and Combination Therapy Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613597#comparing-the-efficacy-of-ndi-101150-as-
a-monotherapy-and-in-combination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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